molecular formula C25H28N4O3 B2381666 Methyl 4-((3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate CAS No. 1251633-58-5

Methyl 4-((3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate

Cat. No.: B2381666
CAS No.: 1251633-58-5
M. Wt: 432.524
InChI Key: RQDAANAEXJUSSS-UHFFFAOYSA-N
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Description

Methyl 4-((3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate is a complex organic compound that features a combination of piperidine, naphthyridine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate typically involves multiple steps, starting with the preparation of the core naphthyridine structure. This is followed by the introduction of the piperidine and benzoate groups through a series of coupling reactions. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to scale up the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or platinum catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate is unique due to the specific combination of functional groups and the resulting structural complexity

Properties

IUPAC Name

methyl 4-[[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-4-19-7-5-6-14-29(19)24(30)21-15-26-23-20(13-8-16(2)27-23)22(21)28-18-11-9-17(10-12-18)25(31)32-3/h8-13,15,19H,4-7,14H2,1-3H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDAANAEXJUSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)C(=O)OC)C=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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